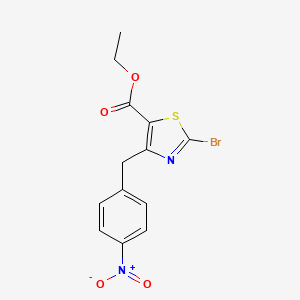

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate

Description

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring a 4-nitrobenzyl substituent at the 4-position and an ester group at the 5-position. Thiazoles are heterocyclic scaffolds with broad applications in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and antimicrobial agents .

Properties

Molecular Formula |

C13H11BrN2O4S |

|---|---|

Molecular Weight |

371.21 g/mol |

IUPAC Name |

ethyl 2-bromo-4-[(4-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3 |

InChI Key |

FKNJBGXUZGXJBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea. This step is crucial as it establishes the core structure of the compound.

Nitrobenzyl Substitution: The 4-position of the thiazole ring is substituted with a nitrobenzyl group through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the thiazole ring with ethanol to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazole derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: This compound is used as a building block in the synthesis of various bioactive molecules, including potential antimicrobial, antifungal, and anticancer agents.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, while the nitrobenzyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Notes:

- The 4-nitrobenzyl group in the target compound confers distinct electronic and steric properties compared to halogenated or alkyl substituents. The nitro group enhances electrophilicity, which may improve interactions with nucleophilic residues in enzyme binding pockets .

- Halogenated analogs (e.g., dichloro- or difluorobenzyl derivatives) prioritize lipophilicity and metabolic stability, making them suitable for membrane-permeable drug candidates .

Physicochemical Properties

- Solubility : Nitrobenzyl derivatives are less water-soluble than methyl or halogenated analogs due to increased molecular weight and hydrophobicity.

- Stability : The nitro group may render the compound susceptible to reduction under acidic or enzymatic conditions, unlike halogenated analogs .

Biological Activity

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This compound features a thiazole ring, a bromine atom, and a nitrobenzyl group, which contribute to its chemical reactivity and potential pharmacological applications. This article presents an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrN₂O₄S, with a molecular weight of 371.21 g/mol. The compound's structure is characterized by:

- Thiazole Ring : Provides antimicrobial properties.

- Bromine Atom : Enhances reactivity through nucleophilic substitution.

- Nitrobenzyl Group : Contributes to interactions with biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds containing thiazole structures often exhibit notable biological effects due to their ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells.

Case Study: Prostate Cancer Cell Lines

In vitro studies on the PC3 and DU145 prostate cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC₅₀ values indicating significant potency against these cancer cells.

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (µg/mL) at 24h | IC₅₀ (µg/mL) at 48h | IC₅₀ (µg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The mechanism of action involves the interaction of this compound with specific biological targets:

- Enzyme Interaction : The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in protein active sites.

- Receptor Modulation : The nitrobenzyl group forms hydrogen bonds and electrostatic interactions, modulating receptor activity.

These interactions can lead to inhibition of key cellular pathways involved in microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives to highlight its unique biological activity:

Table 3: Comparison of Thiazole Derivatives

| Compound Name | Unique Features |

|---|---|

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Lacks nitro group; reduced bioactivity |

| Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate | Contains amino group; different biological properties |

| Ethyl 2-bromo-4-(3-nitrobenzyl)thiazole-5-carboxylate | Varies in nitro group position; potential for varied activity |

The unique combination of functional groups in this compound provides distinct pharmacological profiles compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.